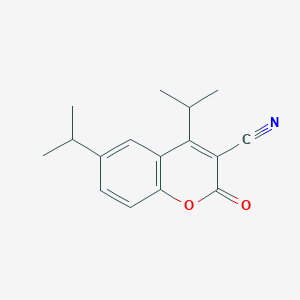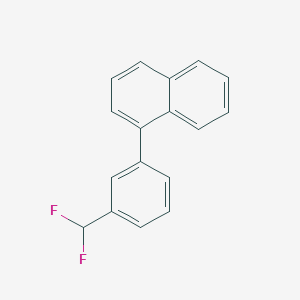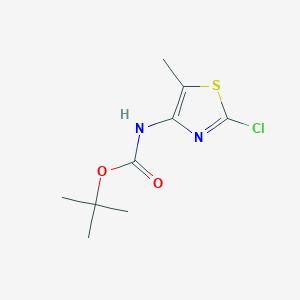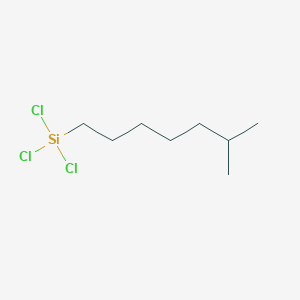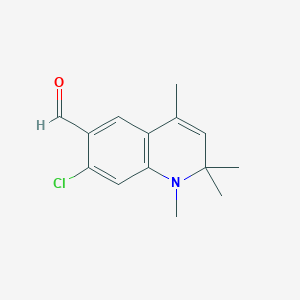
7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is an organic compound with the molecular formula C14H16ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is notable for its unique structure, which includes a chloro group, multiple methyl groups, and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the chloro and methyl groups. The final step involves the formation of the aldehyde group through oxidation reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, particularly the reduction of the aldehyde group to a primary alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the chloro group under mild conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
Chemistry: 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological macromolecules. It may also serve as a probe in biochemical assays.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its activity against various diseases, including its potential as an antimicrobial or anticancer agent.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is largely dependent on its interaction with specific molecular targets. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound’s quinoline core may also interact with DNA, affecting gene expression and cellular function.
類似化合物との比較
Quinoline: The parent compound of 7-Chloro-1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde, known for its aromatic heterocyclic structure.
Chloroquinoline: A derivative of quinoline with a chloro substituent, similar to the compound .
Tetramethylquinoline: A quinoline derivative with multiple methyl groups, similar to the tetramethyl groups in this compound.
Uniqueness: The combination of chloro, multiple methyl groups, and an aldehyde functional group in this compound makes it unique among quinoline derivatives
特性
分子式 |
C14H16ClNO |
|---|---|
分子量 |
249.73 g/mol |
IUPAC名 |
7-chloro-1,2,2,4-tetramethylquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H16ClNO/c1-9-7-14(2,3)16(4)13-6-12(15)10(8-17)5-11(9)13/h5-8H,1-4H3 |
InChIキー |
YLRRAMMUBHTDSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N(C2=C1C=C(C(=C2)Cl)C=O)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


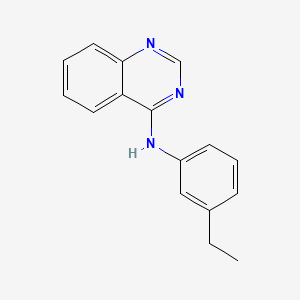
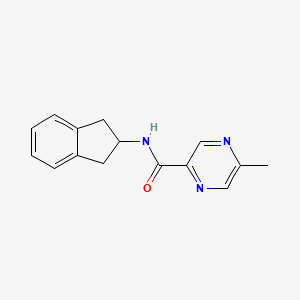
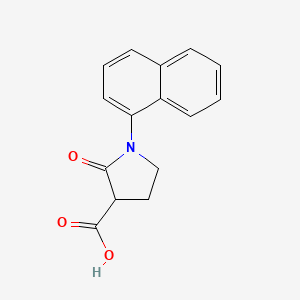
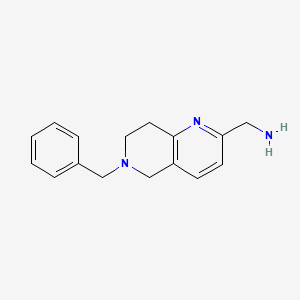

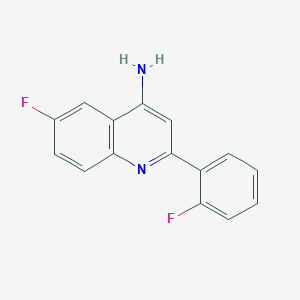
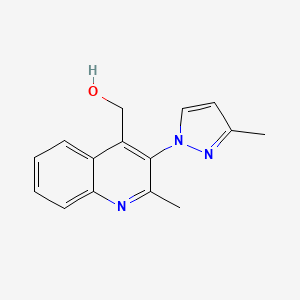

![1-(4-Ethylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11861816.png)
